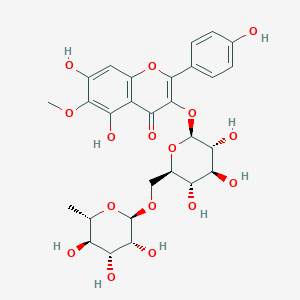

6-Methoxykaempferol 3-O-rutinoside

説明

6-Methoxykaempferol 3-O-rutinoside is a flavonol glycoside isolated from plants such as Pilocarpus pennatifolius and Tephrosia purpurea. Its molecular formula is C28H32O16, with a molecular weight of 624.54 and CAS number 403861-33-6 . Structurally, it consists of a kaempferol aglycone modified by a methoxy group at the C-6 position and a rutinoside (a disaccharide of glucose and rhamnose) at the C-3 hydroxyl group.

準備方法

Natural Sources and Extraction Protocols

6-Methoxykaempferol 3-O-rutinoside has been identified in species such as Achillea ligustica (Asteraceae) and Pilocarpus pennatifolius (Rutaceae) . Extraction typically begins with dried aerial parts or leaves, which are ground and subjected to solvent partitioning. Polar solvents like methanol or ethanol are used for initial maceration, followed by sequential partitioning with ethyl acetate (AcOEt) and n-butanol (BuOH) to isolate medium-polarity compounds . For example, in A. ligustica, the BuOH fraction yielded the highest concentration of the target compound, as evidenced by LC-Q-TOF-MS analysis (Table 1) .

Table 1: Key Compounds Identified in Achillea ligustica Extracts via LC-Q-TOF-MS

| Compound | Retention Time (min) | Molecular Formula | m/z (Molecular Ion) |

|---|---|---|---|

| This compound | 20.42 | C₂₈H₃₂O₁₆ | 624.55 |

| Apigenin | 22.63 | C₁₅H₁₀O₅ | 270.0529 |

| Luteolin | 19.85 | C₁₅H₁₀O₆ | 286.0475 |

Chromatographic Isolation and Purification

Following solvent extraction, chromatographic techniques are critical for purifying this compound. Silica gel column chromatography is employed first, using gradients of chloroform-methanol-water to separate crude extracts into fractions . Subsequent purification involves Sephadex LH-20 gel filtration with methanol or aqueous methanol, which isolates flavonoids based on molecular size and polarity. Preparative thin-layer chromatography (TLC) with solvent systems such as ethyl acetate-formic acid-glacial acetic acid-water (15:1:1:2, v/v) resolves closely eluting compounds, yielding the target molecule in >95% purity .

Table 2: Chromatographic Conditions for Isolation

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for confirming the structure of this compound. Key NMR signals include a methoxy group at δ 3.88 ppm (3H, s) and aromatic protons at δ 8.07 (2H, d, J = 8.6 Hz) and δ 6.90 (2H, d, J = 8.8 Hz) for the B-ring of kaempferol . The rutinoside moiety is identified via anomeric protons at δ 5.14 (1H, d, J = 7.2 Hz) for glucose and δ 4.51 (1H, d, J = 1.3 Hz) for rhamnose . HRMS data ([M+H]+ m/z 625.1442) further corroborate the molecular formula C₂₈H₃₂O₁₆ .

Challenges and Limitations in Synthesis

Despite advances in natural product isolation, chemical synthesis of this compound remains unexplored in the literature. The glycosidic bond between kaempferol and rutinose poses synthetic challenges, requiring regioselective glycosylation under mild conditions to preserve the methoxy group. Current efforts focus on enzymatic glycosylation using UDP-glycosyltransferases, though yields remain suboptimal compared to extraction .

化学反応の分析

反応の種類

6-メトキシケンフェロール 3-O-ルチノシドは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、キノンや他の酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物を対応するアルコールや他の還元された形態に変換する可能性があります。

置換: 求核置換または求電子置換反応は、特定の官能基を置き換えることによってフラボノイド構造を変更できます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を酸性または塩基性条件で使用します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

置換: 目的の置換に応じて、さまざまな求核剤または求電子剤。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールを生成する可能性があります。置換反応は、さまざまな修飾されたフラボノイド誘導体をもたらす可能性があります。

4. 科学研究への応用

化学: フラボノイドの化学と反応を研究するためのモデル化合物として使用されます。

生物学: 抗酸化、抗炎症、抗菌作用が調査されています。

医学: 抗がん、心臓保護、神経保護作用など、潜在的な治療効果について研究されています.

産業: 天然健康食品、化粧品、栄養補助食品の開発に使用されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure :

- Molecular Formula : C21H20O10

- Molecular Weight : 432.38 g/mol

6-Methoxykaempferol 3-O-rutinoside is derived from kaempferol and features a methoxy group at the 6-position, enhancing its solubility and bioactivity. Its mechanism of action involves interaction with several molecular targets, primarily influencing inflammatory and oxidative stress pathways.

Key Targets :

- Prostaglandin E2 (PGE2)

- Glycogen Synthase Kinase 3 Beta (GSK3β)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The compound inhibits pro-inflammatory cytokines and enzymes, scavenges free radicals, and induces apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway .

Chemistry

This compound serves as a model compound for studying flavonoid chemistry. It is utilized in synthesizing novel flavonoid derivatives and understanding the chemical behavior of flavonoids under various conditions.

Biology

In biological studies, this compound has demonstrated significant antioxidant, anti-inflammatory, and antimicrobial properties:

- Antioxidant Activity : It scavenges free radicals and enhances the activity of antioxidant enzymes, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Research indicates that it reduces the production of inflammatory mediators such as interleukin-6 and cyclooxygenase-2 .

- Antimicrobial Properties : Studies have shown that it exhibits inhibitory effects against various pathogens, including bacteria like Escherichia coli and Acinetobacter baumannii .

Medicine

This compound is being explored for its potential therapeutic applications:

- Cancer Treatment : It has been shown to induce apoptosis in cancer cells through modulation of specific signaling pathways.

- Cardiovascular Health : The compound exhibits cardioprotective effects by reducing oxidative stress and inflammation in cardiac tissues.

- Neuroprotection : It alleviates brain injury and neurological deficits by promoting autophagy and reducing neuronal apoptosis .

Industrial Applications

In the industrial sector, this compound is utilized in developing natural health products, dietary supplements, and cosmetics due to its beneficial biological properties. Its extraction from natural sources or synthesis via chemical methods allows for large-scale production suitable for commercial use.

Inhibition of D-Amino Acid Oxidase

A study demonstrated that kaempferol-3-O-rutinoside exhibited a percentage inhibition of 13.7% against D-amino acid oxidase, indicating potential applications in treating neuropsychiatric disorders .

Antioxidant and Anti-inflammatory Effects

Research highlighted that extracts containing this compound showed significant inhibition of nitric oxide production without cytotoxic effects at tested concentrations. This suggests its utility in managing inflammatory diseases .

作用機序

6-メトキシケンフェロール 3-O-ルチノシドの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。

抗酸化作用: フリーラジカルを捕捉し、水素原子や電子を供与することによって酸化ストレスを軽減します。

抗炎症効果: シクロオキシゲナーゼやリポキシゲナーゼなどの炎症性サイトカインや酵素の産生を阻害します。

抗がん作用: PI3K/Akt や MAPK などのシグナル伝達経路を調節することによって、アポトーシスを誘導し、細胞増殖を阻害します.

6. 類似の化合物との比較

6-メトキシケンフェロール 3-O-ルチノシドは、次のような他のフラボノイド配糖体と比較できます。

ケンフェロール 3-O-ルチノシド: 類似の構造ですが、6位にメトキシ基がありません。

ケルセチン 3-O-ルチノシド (ルチン): 6位にメトキシ基ではなくヒドロキシル基が含まれています。

イソラムネチン 3-O-ルチノシド: 6位ではなく3位にメトキシ基を持つ類似の構造。

これらの化合物は、類似の生物活性を持っていますが、特定の化学的性質と効力は異なります。

類似化合物との比較

Comparison with Structurally Similar Flavonol Glycosides

Structural Differences

The primary structural variations among flavonol 3-O-rutinosides lie in the substitution patterns on the aglycone (flavonol core). Key analogues include:

- Kaempferol 3-O-rutinoside: Lacks the C-6 methoxy group, featuring a hydroxyl group instead.

- Quercetin 3-O-rutinoside (Rutin): Contains an additional hydroxyl group at the C-3' position on the B-ring.

- Isorhamnetin 3-O-rutinoside: Features a methoxy group at the C-3' position.

- 6-Methoxykaempferol 3-O-rutinoside: Unique methoxy substitution at C-5.

Table 1: Structural and Molecular Comparison

Antioxidant and Anti-Inflammatory Effects

- Kaempferol 3-O-rutinoside: Exhibits strong antioxidant activity via DPPH and ABTS radical scavenging, correlated with its phenolic content.

- Quercetin 3-O-rutinoside (Rutin): Higher antioxidant capacity due to the C-3' hydroxyl group, with a binding energy of -9.4 kcal/mol against i-NOS .

- Its cytotoxicity against SL cells (IC50 = 4.4 mg/L) surpasses kaempferol derivatives, likely due to the methoxy group’s electron-withdrawing effects .

Antifungal and Antimicrobial Activity

- Kaempferol 3-O-rutinoside: Found in ethanol extracts with antifungal activity against Candida strains, attributed to glycosylation enhancing solubility .

Neuroprotective Potential

- Kaempferol 3-O-rutinoside (Nicotiflorin) and Quercetin 3-O-rutinoside (Rutin): Demonstrated neuroprotection in retinal ganglion cells under oxidative stress. Rutin’s additional hydroxyl group may enhance radical scavenging .

Stability and Environmental Influences

- Thermal Stability: Kaempferol 3-O-rutinoside degrades during drying at 70–80°C, while this compound’s stability under similar conditions remains unstudied .

- Cultivation Effects: Kaempferol 3-O-rutinoside levels vary in cultivated vs. wild Glechoma hederacea, suggesting environmental factors (e.g., soil, light) impact glycoside production. Similar variability may apply to 6-Methoxykaempferol derivatives .

Research Findings and Implications

- Cytotoxicity: this compound’s methoxy group enhances cytotoxicity compared to kaempferol and quercetin analogues, making it a candidate for anticancer research .

- Molecular Docking: Kaempferol 3-O-rutinoside showed higher binding affinity against SARS-CoV-2 spike protein than non-glycosylated kaempferol, suggesting glycosylation’s role in enhancing interactions. 6-Methoxykaempferol’s additional methoxy may further modulate binding .

- Structural-Activity Relationship (SAR) : Methoxy groups increase lipophilicity and steric effects, influencing receptor binding and bioavailability. Hydroxyl groups enhance antioxidant capacity but reduce metabolic stability .

生物活性

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside that exhibits a range of biological activities, making it a compound of interest in pharmacological research. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 432.38 g/mol

This compound is derived from kaempferol, a well-known flavonoid, and is characterized by the addition of a rutinoside moiety, which enhances its solubility and bioactivity.

Target Interactions

The primary targets of this compound include:

- Prostaglandin E2 (PGE2)

- Glycogen Synthase Kinase 3 Beta (GSK3β)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

These interactions lead to significant biological effects, including the inhibition of neuroinflammation and apoptosis in neuronal cells. The compound modulates the JAK2/STAT3 signaling pathway, which is critical in various cellular processes, particularly in response to stress and injury.

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of STAT3 : Reduces brain injury and neuroinflammation by inhibiting the over-activation of STAT3 targets.

- Autophagy Promotion : Enhances autophagy processes in ischemic conditions, thereby improving cell survival rates.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 5.0 |

| Tannic Acid | 10.0 |

| This compound | 15.0 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. This effect is particularly beneficial in conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes and inhibits DNA gyrase activity, which is crucial for bacterial replication.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : A study demonstrated that treatment with this compound significantly improved neurological outcomes in models of ischemic stroke by reducing neuronal apoptosis and promoting recovery.

- Antioxidant Capacity : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines exposed to harmful agents, suggesting its potential as a therapeutic antioxidant .

- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Methoxykaempferol 3-O-rutinoside, and how do they influence experimental design?

Answer:

-

Molecular Properties :

-

Solubility :

Solvent Solubility (mg/mL) Notes DMSO ~10–20 Preferred for stock solutions Ethanol Moderate Limited at high concentrations Water Poor (<1 mg/mL) Requires solubilizers (e.g., SBE-β-CD) .

Methodological Guidance :

- Use DMSO for stock solutions (10–20 mM) and dilute with biocompatible solvents (e.g., 20% SBE-β-CD in saline) for in vivo studies .

- Avoid freeze-thaw cycles to prevent degradation .

Q. Which plant sources are validated for isolating this compound, and what extraction methods are recommended?

Answer:

-

Primary Sources :

-

Extraction Protocol :

- Crude Extraction : Use methanol/water (70:30 v/v) for flavonoid enrichment .

- Purification :

-

Column chromatography (e.g., Sephadex LH-20) with gradient elution (MeOH:H₂O).

-

Confirm purity via HPLC (≥95%) with C18 columns and UV detection at 254–360 nm .

Q. How do researchers validate the identity and purity of this compound?

Answer:

-

Analytical Techniques :

-

Purity Criteria :

Q. What are the established in vitro bioactivities of this compound?

Answer:

- Reported Activities :

Experimental Tips :

- Use negative controls (e.g., rutin or quercetin derivatives) to benchmark activity .

Advanced Research Questions

Q. How do structural modifications (e.g., glycosylation) impact the bioavailability of this compound?

Answer:

-

Pharmacokinetic Challenges :

-

Strategies for Improvement :

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Answer:

- Key Contradictions :

Resolution Methods :

- Use orthogonal assays (e.g., ORAC and ABTS) and standardized solvent systems .

Q. How can researchers optimize in vivo dosing regimens for this compound?

Answer:

-

Dose Conversion :

Species Km Factor Equivalent Dose (mg/kg) Example (Mouse→Rat) Mouse 3 20 mg/kg 20 × (3/6) = 10 mg/kg Rat 6 -

Formulation :

Q. What advanced techniques are used to study its mechanism of action?

Answer:

- Molecular Networking : Links NMR/MS data to biosynthetic pathways and bioactivity .

- CRISPR/Cas9 Models : Knockout of Nrf2/NF-κB pathways to validate antioxidant/anti-inflammatory targets .

- Molecular Docking : Predicts interactions with enzymes (e.g., COX-2 binding affinity: ΔG = -8.2 kcal/mol) .

Q. How does the compound’s stability vary under different experimental conditions?

Answer:

-

Degradation Pathways :

-

Stabilization Strategies :

Q. What are the emerging applications in disease models, and what gaps remain?

Answer:

-

Current Applications :

-

Research Gaps :

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVLVSUOCXHCMR-FPHOCJSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。